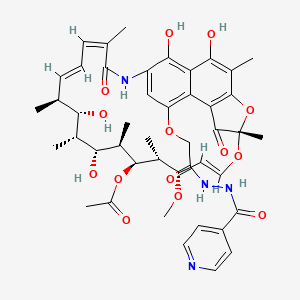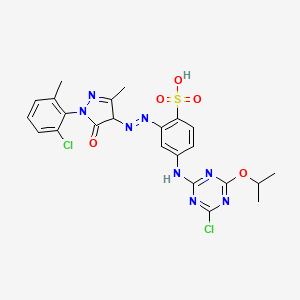
(+)-2,5-Dimethoxyamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-2,5-Dimethoxyamphetamine is a psychoactive compound belonging to the phenethylamine class. It is known for its stimulant and hallucinogenic properties. This compound has been studied for its potential therapeutic applications and its effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2,5-Dimethoxyamphetamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. The reaction conditions often include the use of strong reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(+)-2,5-Dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as bromine or chlorine can be used under acidic conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amphetamines and their corresponding quinones or amines, depending on the reaction type.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for potential therapeutic uses in treating psychiatric disorders.
Industry: Utilized in research and development of new pharmacological agents.
Mecanismo De Acción
The mechanism of action of (+)-2,5-Dimethoxyamphetamine involves its interaction with the central nervous system. It primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound also affects dopamine and norepinephrine pathways, contributing to its stimulant effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with empathogenic properties.
Methamphetamine: A powerful central nervous system stimulant.
Uniqueness
(+)-2,5-Dimethoxyamphetamine is unique due to its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and pharmacological effects. Its combination of stimulant and hallucinogenic properties sets it apart from other similar compounds.
Propiedades
Número CAS |
58993-80-9 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(2S)-1-(2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1 |
Clave InChI |
LATVFYDIBMDBSY-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)N |
SMILES canónico |
CC(CC1=C(C=CC(=C1)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
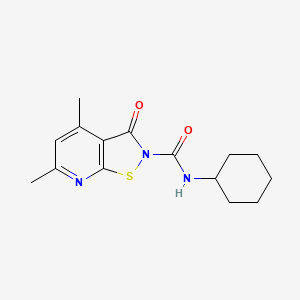
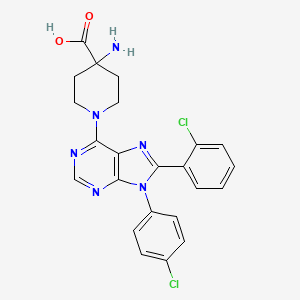
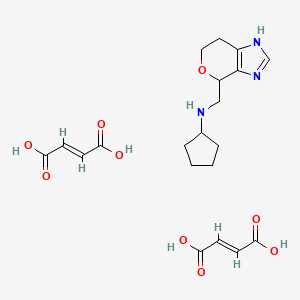
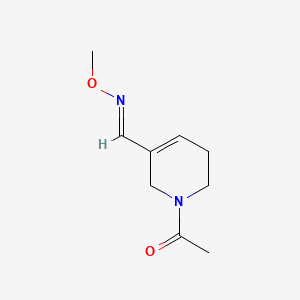
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
